molecular formula C13H7ClF3N3O2S2 B11026880 C13H7ClF3N3O2S2

C13H7ClF3N3O2S2

Cat. No.: B11026880
M. Wt: 393.8 g/mol
InChI Key: VNDYSCRXSVTDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the molecular formula C13H7ClF3N3O2S2 is a complex organic molecule that contains chlorine, fluorine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C13H7ClF3N3O2S2 typically involves multi-step organic reactions. The starting materials are chosen based on the desired functional groups and the final structure of the compound. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the replacement of a leaving group with a nucleophile. For example, a halogenated aromatic compound can undergo nucleophilic substitution with a thiol to introduce sulfur atoms into the molecule.

    Electrophilic Aromatic Substitution: This method is used to introduce substituents such as chlorine and fluorine onto an aromatic ring. The reaction conditions often involve the use of strong acids or bases to facilitate the substitution.

    Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of specific atoms within the molecule, such as converting a thiol to a sulfonic acid group.

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using automated reactors and continuous flow processes. The choice of production method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:

    Batch Reactors: These are used for small to medium-scale production and allow for precise control over reaction conditions.

    Continuous Flow Reactors: These are used for large-scale production and offer advantages such as increased efficiency and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

C13H7ClF3N3O2S2: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of This compound may yield sulfonic acids, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

C13H7ClF3N3O2S2: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is used in biochemical assays and as a probe to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of C13H7ClF3N3O2S2 involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzyme Activity: It can bind to the active site of enzymes and inhibit their activity, leading to downstream effects on cellular processes.

    Modulating Signal Transduction Pathways: The compound may interact with receptors or other signaling molecules to modulate cellular responses.

Comparison with Similar Compounds

C13H7ClF3N3O2S2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    C13H7ClF3N3O2S: This compound has a similar structure but lacks one sulfur atom.

    C13H7ClF3N3O2: This compound lacks both sulfur atoms and has different chemical properties.

The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical reactivity and biological activity.

Properties

Molecular Formula

C13H7ClF3N3O2S2

Molecular Weight

393.8 g/mol

IUPAC Name

2-chloro-5-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C13H7ClF3N3O2S2/c1-5-9(19-11(14)23-5)10(21)20-12-18-7-3-2-6(4-8(7)24-12)22-13(15,16)17/h2-4H,1H3,(H,18,20,21)

InChI Key

VNDYSCRXSVTDKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.